An In-depth Technical Guide to the Chemical Properties of Tricosanoyl Chloride
An In-depth Technical Guide to the Chemical Properties of Tricosanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Properties
Tricosanoyl chloride, a long-chain fatty acyl chloride, is the chlorinated derivative of tricosanoic acid. Its extended aliphatic chain and reactive acyl chloride functional group dictate its physical and chemical characteristics.
Data Presentation: Core Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₂₃H₄₅ClO | [1] |
| Molecular Weight | 373.06 g/mol | [1] |
| CAS Number | 663618-08-4 | [1][2] |
| Appearance | Expected to be a colorless to yellowish, oily liquid or low-melting solid at room temperature. | Inferred from similar long-chain acyl chlorides. |
| Melting Point | Data not available. | Expected to be slightly above room temperature. |
| Boiling Point | Data not available. | Expected to be high, and likely to decompose upon atmospheric distillation. |
| Density | Data not available. | Expected to be slightly less than 1 g/mL. |
| Solubility | Insoluble in water (reacts); Soluble in anhydrous, non-polar organic solvents such as dichloromethane, chloroform, and ethers. | General property of long-chain acyl chlorides. |
Synthesis of Tricosanoyl Chloride
The most common and effective method for the synthesis of tricosanoyl chloride is the reaction of tricosanoic acid with a chlorinating agent, such as thionyl chloride (SOCl₂). This reaction is typically performed in an inert solvent under anhydrous conditions.
Experimental Protocol: Synthesis from Tricosanoic Acid
Reaction Scheme:
C₂₂H₄₅COOH + SOCl₂ → C₂₂H₄₅COCl + SO₂ (g) + HCl (g)
Materials:
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Tricosanoic acid
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Thionyl chloride (freshly distilled)
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Anhydrous dichloromethane (DCM) or another suitable inert solvent
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Magnetic stirrer and stir bar
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Round-bottom flask
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Reflux condenser with a drying tube (e.g., filled with CaCl₂)
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Heating mantle
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Rotary evaporator
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Vacuum pump with a base trap (e.g., NaOH solution)
Procedure:
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Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tricosanoic acid.
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Dissolution: Add anhydrous DCM to dissolve the tricosanoic acid with stirring.
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Reaction: Slowly add an excess of thionyl chloride (typically 1.5 to 2.0 equivalents) to the stirred solution at room temperature. The reaction is often exothermic.
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Reflux: Attach the reflux condenser and gently heat the reaction mixture to reflux (around 40°C for DCM) for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress of the reaction can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. A base trap is crucial to neutralize the corrosive and toxic off-gases.
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Purification: For many applications, the crude tricosanoyl chloride is of sufficient purity. If further purification is required, high-vacuum distillation can be employed, although care must be taken to avoid thermal decomposition.
Mandatory Visualization: Synthesis Workflow
Caption: General workflow for the synthesis of tricosanoyl chloride.
Chemical Reactivity and Stability
Tricosanoyl chloride's reactivity is dominated by the electrophilic carbonyl carbon, making it susceptible to nucleophilic acyl substitution.
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Hydrolysis: It reacts readily, often violently, with water to form tricosanoic acid and hydrochloric acid. This necessitates handling and storage under anhydrous conditions.[3]
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Alcoholysis: In the presence of an alcohol, it forms the corresponding ester.
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Aminolysis: It reacts with ammonia and primary or secondary amines to yield amides.
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Stability: Tricosanoyl chloride is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (2-8°C is recommended) to prevent degradation.
Mandatory Visualization: Nucleophilic Acyl Substitution Pathway
Caption: General mechanism of nucleophilic acyl substitution for tricosanoyl chloride.
Spectroscopic Characterization (Predicted)
While specific spectra for tricosanoyl chloride are not available, the following are expected characteristic signals based on the analysis of similar long-chain acyl chlorides.
Data Presentation: Predicted Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | A triplet at approximately 2.8-3.0 ppm corresponding to the α-methylene protons (-CH₂-COCl). Other methylene and the terminal methyl protons would appear as multiplets and a triplet, respectively, in the upfield region (approx. 0.8-1.7 ppm). |
| ¹³C NMR | A signal for the carbonyl carbon in the range of 170-175 ppm. The α-methylene carbon would appear around 45-50 ppm. Multiple signals for the aliphatic chain carbons would be observed between approximately 14 and 35 ppm. |
| IR Spectroscopy | A strong, characteristic C=O stretching band around 1800 cm⁻¹. C-H stretching bands from the aliphatic chain would be present in the 2850-2960 cm⁻¹ region. |
| Mass Spectrometry | The molecular ion peak may be weak or absent. A prominent fragmentation pattern would be the loss of a chlorine radical (·Cl) or HCl, followed by fragmentation of the long alkyl chain. |
Biological and Pharmacological Context
There is currently no direct evidence in the scientific literature detailing the specific biological activities or signaling pathways of tricosanoyl chloride. However, based on the known roles of long-chain fatty acids and the reactivity of the acyl chloride group, some potential areas of interest for research can be hypothesized.
Long-chain fatty acids are integral to cellular processes, including energy metabolism and the synthesis of signaling molecules. Their activated forms, acyl-CoAs, are substrates for a multitude of enzymes. A reactive molecule like tricosanoyl chloride could potentially act as a covalent modifier of proteins involved in lipid metabolism, such as acyl-CoA synthetases or fatty acid amide hydrolase.
The introduction of a chlorine atom can significantly alter the biological properties of a molecule, potentially enhancing its efficacy or introducing novel activities.
Mandatory Visualization: Hypothetical Experimental Workflow for Target Identification
Caption: A potential workflow for identifying the biological targets of tricosanoyl chloride.
Handling, Storage, and Safety
Tricosanoyl chloride is a reactive and potentially hazardous chemical that should be handled with appropriate safety precautions.
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Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat. All handling should be performed in a well-ventilated chemical fume hood.
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Incompatibilities: Avoid contact with water, alcohols, amines, strong bases, and oxidizing agents.
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Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry, and well-ventilated area, away from incompatible substances. Recommended storage temperature is 2-8°C.
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Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
